2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYDEMQPZTSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358123 | |
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-47-1 | |
| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. Designed for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, this document delves into the essential data and methodologies for the characterization of this compound. The pyrrole scaffold is a cornerstone in pharmaceutical development, and understanding the nuanced properties of its derivatives is paramount for advancing novel therapeutics.[1]
Introduction to the Significance of Substituted Pyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, is a member of this important class of heterocycles. The presence of a carbaldehyde group at the 3-position offers a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its molecular and chemical identity.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| CAS Number | Not publicly available | N/A |
Note: While the CAS number for the specific ortho-tolyl isomer is not readily found in public databases, the para-tolyl and meta-tolyl isomers are registered under CAS numbers 327060-71-9 and 423749-16-0, respectively.[2][3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
Based on closely related analogs such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, the title compound is expected to be a solid at room temperature, likely appearing as a colorless to pale yellow crystalline powder.[4]
Melting Point
The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a fundamental technique in organic chemistry for assessing the purity of a solid compound.
Caption: Workflow for Melting Point Determination.
Causality and Self-Validation: A narrow melting point range (typically 0.5-1 °C) is indicative of a high degree of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice of the solid. Repeating the measurement ensures accuracy and reproducibility.
Boiling Point
While the compound is expected to be a solid at room temperature, its boiling point at reduced pressure is a key characteristic. For the isomeric 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, the predicted boiling point is 364.1 °C at 760 mmHg.[3] The boiling point of the o-tolyl isomer is expected to be in a similar range, though minor deviations may occur due to differences in intermolecular forces arising from the positional isomerism.
Experimental Protocol for Boiling Point Determination (for high-boiling liquids or solids):
Given the high predicted boiling point, determination would likely be conducted under reduced pressure to prevent decomposition.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Expertise in Practice: The use of a vacuum is critical for high-boiling compounds to avoid thermal degradation. The boiling chip ensures smooth boiling. It is crucial to record the pressure at which the boiling point is measured, as boiling point is pressure-dependent.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its formulation and for understanding its behavior in biological media. Based on the nonpolar aromatic and alkyl groups and the polar carbaldehyde moiety, a qualitative solubility profile can be predicted.
| Solvent Type | Predicted Solubility | Rationale |
| Water | Insoluble | The large hydrophobic surface area of the tolyl and dimethylpyrrole groups outweighs the polarity of the carbaldehyde. The analogous 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is reported as insoluble in water.[4] |
| Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | "Like dissolves like." The compound shares structural similarities with these nonpolar to moderately polar organic solvents. The phenyl analog is soluble in dichloromethane and chloroform.[4] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The polarity of the solvent and the potential for hydrogen bonding with the carbaldehyde oxygen would facilitate solubility. |
Experimental Protocol for Qualitative Solubility Determination:
Caption: Workflow for Qualitative Solubility Assessment.
Trustworthiness of the Protocol: This method provides a rapid and reliable qualitative assessment of solubility across a range of solvents, which is essential for selecting appropriate solvents for reactions, purification, and analytical measurements.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the tolyl ring.
-
Pyrrole Proton: A singlet for the proton at the 4-position of the pyrrole ring.
-
Aldehyde Proton: A singlet in the downfield region (approximately 9.5-10.0 ppm).
-
Methyl Protons: Singlets for the two methyl groups on the pyrrole ring and the methyl group on the tolyl ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (approximately 180-190 ppm) for the aldehyde carbon.
-
Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).
-
Methyl Carbons: Signals in the upfield region corresponding to the three methyl groups.
Experimental Protocol for NMR Analysis:
Caption: General Workflow for NMR Analysis.
Expert Insights: The choice of deuterated solvent is critical and should be one in which the compound is highly soluble and which does not have signals that overlap with key signals of the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Peaks:
-
C=O Stretch: A strong absorption band around 1660-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.[4]
-
C-H Stretch (Aromatic and Alkyl): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic and Pyrrole): Absorptions in the 1450-1600 cm⁻¹ region.[4]
Experimental Protocol for FTIR Analysis (Solid Sample):
Caption: Workflow for FTIR Analysis of a Solid Sample.
Rationale: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and the minimal sample preparation required.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (approximately 213.28).
-
Fragment Ions: Fragmentation may involve the loss of the aldehyde group, methyl groups, or cleavage of the tolyl substituent, leading to characteristic fragment peaks.
Experimental Protocol for Mass Spectrometry Analysis:
Caption: General Workflow for Mass Spectrometry.
Self-Validation: High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.
Synthesis and Reactivity Context
The synthesis of this compound typically involves a two-step process that is well-established in organic chemistry.
-
Paal-Knorr Pyrrole Synthesis: The 2,5-dimethyl-1-(o-tolyl)-1H-pyrrole core is synthesized via the condensation of 2,5-hexanedione with o-toluidine. This reaction is a classic and efficient method for the formation of N-substituted pyrroles.[5][6][7]
-
Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the 3-position of the pyrrole ring is typically achieved through a Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, commonly formed from phosphorus oxychloride and dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich pyrrole ring. The steric hindrance from the ortho-tolyl group may influence the regioselectivity of this formylation.
Understanding this synthetic route is crucial for anticipating potential impurities and for designing further chemical modifications.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and has provided detailed, field-proven protocols for their determination. While specific experimental data for this particular isomer is not widely available in the public domain, the information from its isomers and closely related analogs, combined with the established methodologies presented herein, provides a robust framework for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is the first step toward unlocking the therapeutic potential of this and other novel pyrrole derivatives.
References
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Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. [Link]
-
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. (n.d.). Pipzine Chemicals. [Link]
-
Preparation of 2,5-Dimethyl-l-Phenylpyrrole. (n.d.). Academia.edu. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]
-
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde. (n.d.). Chemical-Suppliers.com. [Link]
-
Alkyl- and aryl-substituted corroles. 5. Synthesis, physicochemical properties, and X-ray structural characterization of copper biscorroles and porphyrin-corrole dyads. (2002). PubMed. [Link]
-
Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. [Link]
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The Formylation of N,N‑Dimethylcorroles. (n.d.). PubMed Central. [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. [Link]
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Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate. [Link]
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyrrole Derivative
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The subject of this guide, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, is a distinct entity within this class, characterized by its unique substitution pattern. A thorough review of the existing scientific literature reveals a significant knowledge gap: while synthesis methods and the general reactivity of the pyrrole and aldehyde moieties are understood, the specific mechanism of action for this ortho-tolyl isomer remains unelucidated.
This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a strategic whitepaper, proposing a plausible, data-driven hypothetical mechanism of action and laying out a comprehensive, multi-pronged research program to rigorously test this hypothesis. We will leverage our expertise to not only suggest what to do but to explain the causality and rationale behind each experimental choice, providing a self-validating framework for investigation.
Section 1: The Compound in Profile and a Proposed Mechanistic Hypothesis
Physicochemical Properties
Before delving into its biological action, a foundational understanding of the compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [4] |
| Molecular Weight | 213.28 g/mol | [4] |
| Appearance | Likely a solid, potentially colorless to pale yellow | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, chloroform) and insoluble in water | [5] |
| Key Functional Groups | Pyrrole ring, aldehyde, o-tolyl group | [6] |
The presence of the aldehyde group is of particular interest, as it can form covalent bonds with nucleophilic residues on proteins, suggesting a potential for irreversible or slowly reversible inhibition of target enzymes or receptors.[6]
A Hypothetical Mechanism of Action: Targeting Inflammatory Kinase Pathways
Given the known anti-inflammatory effects of many pyrrole derivatives and the established role of protein kinases in inflammatory signaling, we propose the following hypothesis:
Hypothesis: this compound acts as an inhibitor of a key protein kinase within an inflammatory signaling cascade, such as the MAPK or NF-κB pathway. The aldehyde moiety may contribute to covalent modification of a cysteine residue in or near the kinase active site, leading to potent and sustained inhibition.
This hypothesis is grounded in the fact that functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors.[2]
Section 2: A Step-by-Step Research Program for Mechanism Deconvolution
This section outlines a logical, phased approach to systematically investigate and validate the proposed mechanism of action.
Phase 1: In Silico Target Prediction and Initial Screening
The initial phase focuses on computational methods to narrow down the vast landscape of potential protein targets.
Protocol 1: Computational Target Prediction
-
Ligand-Based Screening: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify known kinase inhibitors with high structural similarity to the topic compound.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the shared features of the identified similar compounds.
-
Virtual Screening: Screen the generated pharmacophore against a database of human protein structures (e.g., Protein Data Bank) to identify potential targets that can accommodate the compound.
-
Molecular Docking: Perform molecular docking simulations of this compound against the top-ranked potential targets from the virtual screen. Prioritize targets where the aldehyde group is positioned near a nucleophilic residue like cysteine.
-
Prioritization: Rank the potential targets based on docking scores, binding energy calculations, and biological relevance to inflammatory pathways.
Phase 2: Experimental Target Identification and Validation
This phase employs biochemical techniques to physically identify the cellular binding partners of the compound.
Workflow for Target Identification
Caption: Workflow for affinity-based target identification using chemical proteomics.
Protocol 2: Affinity-Based Target Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne, without disrupting its core structure.
-
Cell Treatment: Treat a relevant cell line (e.g., RAW 264.7 murine macrophages) with the alkyne-tagged probe. Include a vehicle control and a competition control with an excess of the untagged parent compound.
-
Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Click Chemistry: To the cell lysate, add a biotin-azide reagent. This will covalently link biotin to the alkyne-tagged probe (and its bound proteins) via a click reaction.
-
Affinity Capture: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. These are the high-confidence binding partners.
Phase 3: Mechanistic Validation in a Cellular Context
Once a primary target is identified (e.g., a hypothetical Kinase X), the next step is to validate its role in the compound's mechanism of action.
Hypothetical Signaling Pathway
Caption: Proposed inhibitory action on a generic inflammatory signaling pathway.
Protocol 3: Western Blot for Pathway Modulation
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a predetermined time (e.g., 30 minutes) to activate the target pathway.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of Kinase X (e.g., phospho-Protein Y).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of Protein Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated Protein Y to total Protein Y would validate that the compound inhibits the activity of Kinase X in a cellular context.
Section 3: Summary and Future Directions
This guide puts forth a testable hypothesis for the mechanism of action of this compound, centering on the inhibition of an inflammatory kinase. We have provided a structured, experimentally rigorous program that progresses from broad, computational predictions to specific, validated cellular effects. The successful execution of these protocols will not only elucidate the compound's primary mechanism but also uncover its broader biological impact, paving the way for its potential development as a therapeutic agent.
References
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Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
ResearchGate. Bioactive pyrrole-based compounds with target selectivity. [Link]
-
Chemical-Suppliers. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | CAS 423749-16-0. [Link]
-
MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
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SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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Methodological & Application
Synthesis of Substituted Pyrrole Carbaldehydes via Paal-Knorr and Vilsmeier-Haack Reactions: An Application Note for Researchers
Introduction: The Strategic Importance of Pyrrole Carbaldehydes
Substituted pyrrole carbaldehydes are pivotal building blocks in the landscape of modern medicinal chemistry and materials science. Their inherent reactivity and structural versatility make them indispensable precursors for the synthesis of a wide array of complex molecules, including porphyrins, pharmacologically active agents, and functional organic materials.[1][2] This application note provides a detailed, field-proven guide for the synthesis of these valuable compounds, focusing on a robust and widely applicable two-step strategy: the initial construction of a substituted pyrrole ring via the Paal-Knorr synthesis, followed by the regioselective introduction of a carbaldehyde group using the Vilsmeier-Haack reaction.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices to ensure reproducible and high-yielding outcomes.
Theoretical Framework: A Two-Pronged Synthetic Approach
The synthesis of substituted pyrrole carbaldehydes is most effectively achieved through a sequential reaction pathway. Direct synthesis from a 1,4-dicarbonyl already bearing a formyl group is often challenging due to the reactivity and potential instability of such precursors. Therefore, a post-synthetic modification approach is generally preferred.
Part 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for constructing the pyrrole nucleus. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[2][4] The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]
The choice of catalyst is crucial and can range from traditional Brønsted acids like hydrochloric or acetic acid to a variety of Lewis acids (e.g., ZnCl₂, Bi(NO₃)₃) and solid-supported catalysts, which offer greener and milder reaction conditions.[1][5] The traditional Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acid, which could lead to the degradation of sensitive functional groups.[1] Modern modifications, including the use of microwave irradiation, have significantly reduced reaction times and improved yields.[6]
Part 2: The Vilsmeier-Haack Formylation
Once the substituted pyrrole ring is formed, the carbaldehyde group is introduced via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8]
The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic and heteroaromatic systems like pyrroles.[9] For most substituted pyrroles, formylation occurs preferentially at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the electrophilic aromatic substitution.[3]
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a two-stage process, starting from the assembly of the pyrrole core and culminating in its functionalization.
Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack on the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.
Figure 3: Key stages of the Vilsmeier-Haack formylation reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of 3,4-diethylpyrrole-2-carbaldehyde, a representative substituted pyrrole carbaldehyde.
Part 1: Synthesis of 3,4-Diethylpyrrole via Paal-Knorr Reaction
This protocol is adapted from a procedure for the synthesis of 3,4-dialkylpyrroles. [10]It utilizes the decarboxylation of a pyrrole-2-carboxylate precursor, which is a common and effective route to obtain N-unsubstituted pyrroles that are ready for subsequent formylation. For the direct synthesis from 3,4-diethyl-2,5-hexanedione, a similar procedure using an ammonia source like ammonium acetate or ammonium chloride can be employed. [11][12] Materials:
-
Crude ethyl 3,4-diethylpyrrole-2-carboxylate (can be synthesized via established methods)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol
-
Water (deionized)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Saponification and Decarboxylation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine crude ethyl 3,4-diethylpyrrole-2-carboxylate (e.g., 95 g), sodium hydroxide (30 g, 0.75 mol), and ethylene glycol (300 mL). [10]2. Heat the mixture to reflux under a nitrogen atmosphere and maintain for 1 hour. [10]3. Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a 2-L separatory funnel. Dilute with 500 mL of water and add 600 mL of hexane. [10]4. Separate the layers and extract the aqueous layer three more times with 300 mL portions of hexane. [10]5. Combine all the hexane extracts and dry over anhydrous magnesium sulfate. [10]6. Purification: Filter off the drying agent and concentrate the hexane solution under reduced pressure using a rotary evaporator. [10]7. Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 100 °C at 25 mmHg to obtain pure 3,4-diethylpyrrole. The expected yield is in the range of 38-40%. [10]
Part 2: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles. [3] Materials:
-
3,4-Diethylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide. Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,4-diethylpyrrole in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. [3]4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-60 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). [3]5. Work-up: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. [3]6. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,4-diethylpyrrole-2-carbaldehyde.
Data Presentation: Reaction Parameters and Expected Yields
The Paal-Knorr synthesis is versatile, and the choice of reactants and conditions can be tailored to achieve a wide range of substituted pyrroles. The following table provides a summary of representative examples.
| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic acid, reflux | 2,5-Dimethyl-1-phenylpyrrole | >90 | [1] |
| 2,5-Hexanedione | Ammonium acetate | Morpholine, Sulfur, 80 °C | 2,5-Dimethylpyrrole | High | [12] |
| 3,4-Diethyl-2,5-hexanedione | Ammonium chloride | Heat | 3,4-Diethylpyrrole | Moderate | [11] |
| Substituted 1,4-diketones | Various primary amines | Acetic acid, Microwave (120-150 °C) | Various substituted pyrroles | 65-89 | [7] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, water | N-substituted pyrroles | Good to Excellent | [13] |
Troubleshooting and Field-Proven Insights
-
Byproduct Formation in Paal-Knorr Synthesis: The most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl without the amine. To minimize this, maintain a pH above 3 and consider using a milder acid catalyst or an excess of the amine.
-
Reactivity of Amines: Electron-deficient amines (e.g., those with electron-withdrawing groups) are less nucleophilic and may require longer reaction times or more forcing conditions.
-
Regioselectivity in Vilsmeier-Haack Reaction: For pyrroles with one α-position already substituted, formylation will generally occur at the other vacant α-position. If both α-positions are blocked, formylation can occur at a β-position, though this is typically less favorable.
-
Purification of Pyrrole Carbaldehydes: These compounds are often crystalline solids and can be purified by recrystallization from solvents like ethanol/water mixtures or petroleum ether. Column chromatography using silica gel with a mixture of ethyl acetate and hexanes as the eluent is also a highly effective purification method.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Azizi, N., et al. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
- Organic Syntheses, Coll. Vol. 7, p.160 (1990); Vol. 63, p.214 (1985).
-
Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]
- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
- Paal-Knorr Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- BenchChem. (2025).
- de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. Tetrahedron Letters, 54(50), 6932-6934.
- Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Janvier, P., et al. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560-2567.
- Steinbrueck, A., et al. (2020). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores. Results in Chemistry, 2, 100075.
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Volume 8, Issue 2.
- EMU Physics Department. (2023).
- Adib, M., et al. (2016). Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles. Synlett, 27(11), 1738-1742.
- Organic Syntheses, Vol. 97, p.109 (2020).
- Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
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- 13. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Arylpyrroles
Introduction: The Strategic Importance of Formylating N-Arylpyrroles
The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry since its discovery by Anton Vilsmeier and Albrecht Haack in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is particularly invaluable in medicinal chemistry and drug development, where heterocyclic scaffolds form the core of over 85% of all biologically active molecules.[1] Among these, the N-arylpyrrole moiety is a privileged structure found in numerous pharmaceuticals. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction transforms the relatively inert pyrrole ring into a versatile chemical handle, opening gateways for extensive molecular diversification.
This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of N-arylpyrroles, moving beyond a simple recitation of steps to explain the underlying chemical principles, offer field-tested protocols, and highlight the strategic considerations essential for successful synthesis and application in research and development.
Part 1: The Underlying Chemistry: Mechanism and Regioselectivity
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The Vilsmeier-Haack reaction proceeds through three primary stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack by the N-arylpyrrole, and subsequent hydrolysis to yield the aldehyde product.[2]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The N-arylpyrrole, being an electron-rich heterocycle, acts as a nucleophile.[5] The π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack is highly regioselective. Due to the electron-donating nature of the nitrogen atom, the C2 and C5 positions of the pyrrole ring are the most electron-rich and nucleophilic. Consequently, formylation occurs preferentially at the C2 position, unless it is already substituted.
-
Hydrolysis: The resulting iminium ion intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is readily hydrolyzed to afford the final N-arylpyrrole-2-carbaldehyde.[4][5]
Visualizing the Reaction Mechanism
The following diagram illustrates the complete mechanistic pathway for the Vilsmeier-Haack formylation of an N-arylpyrrole.
Caption: The Vilsmeier-Haack mechanism for N-arylpyrrole formylation.
Part 2: Field-Proven Experimental Protocols
This section provides a robust, generalized protocol for the C2-formylation of an N-arylpyrrole. The quantities and reaction times should be optimized for specific substrates.
Protocol 1: Synthesis of 2-Formyl-N-Arylpyrrole
Materials and Reagents:
-
N-Arylpyrrole substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, reflux condenser, rotary evaporator.
Experimental Procedure:
-
Vilsmeier Reagent Preparation (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous oil indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the N-arylpyrrole substrate (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., DCM or CHCl₃).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Depending on the reactivity of the substrate, heating may be required.[5] For less reactive substrates, the mixture can be heated to reflux (typically 40-60 °C) for 2-8 hours until TLC analysis indicates complete consumption of the starting material.[1]
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[6]
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-formyl-N-arylpyrrole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for N-arylpyrrole formylation.
Part 3: Data Presentation and Troubleshooting
The success of the Vilsmeier-Haack reaction is highly dependent on the substrate's electronic properties and the chosen reaction conditions. The table below summarizes typical parameters drawn from literature precedents.
| Substrate Type | Reagent Equivalents (POCl₃/DMF) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Electron-rich N-arylpyrrole | 1.5 / 3.0 | DCM | 0 to 40 | 2 - 4 | Good to Excellent | [1][5] |
| Sterically hindered N-arylpyrrole | 2.0 / 5.0 | CHCl₃ | 60 (Reflux) | 6 - 12 | Moderate to Good | [1] |
| Less activated N-arylpyrrole | 2.5 / 5.0 | DMF (as solvent) | 80 - 100 | 5 - 8 | Moderate | [1] |
| Diformylation desired | >3.0 / >6.0 | CHCl₃ | 60 (Reflux) | 8+ | Variable | [1] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Insufficiently activated substrate or incomplete formation of the Vilsmeier reagent. Moisture can decompose the reagent.
-
Solution: Ensure all glassware is flame-dried and reagents are anhydrous. For less reactive substrates, increase the temperature, reaction time, or the equivalents of the Vilsmeier reagent.[1]
-
-
Formation of Byproducts (Diformylation):
-
Cause: The pyrrole ring is highly activated, leading to a second formylation, typically at the C5 or C4 position. This is more common with prolonged reaction times or higher temperatures.
-
Solution: Carefully monitor the reaction by TLC. Reduce the reaction time and temperature. Use a smaller excess of the Vilsmeier reagent.
-
-
Difficult Purification:
-
Cause: The product may be unstable on silica gel, or byproducts may have similar polarities.
-
Solution: Consider using a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). Ensure the crude product is fully neutralized before loading onto the column.
-
Part 4: Applications in Drug Development and Beyond
The 2-formyl-N-arylpyrrole scaffold is a powerful synthon for accessing a wide array of complex molecular architectures. The aldehyde functionality serves as a linchpin for subsequent transformations, including:
-
Reductive Amination: To install various amine side chains, crucial for modulating solubility and biological target interactions.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to build more complex structures.
-
Condensation Reactions: To form Schiff bases, oximes, and hydrazones, which are themselves precursors to other heterocyclic rings or can act as bioactive pharmacophores.[1]
-
Oxidation: To generate the corresponding carboxylic acid, providing another point for derivatization (e.g., amide coupling).
These formylated pyrroles have been instrumental as precursors for compounds with a broad spectrum of pharmacological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties.[1] Their utility underscores the strategic value of the Vilsmeier-Haack reaction in generating molecular diversity for drug discovery pipelines.[7]
Conclusion
The Vilsmeier-Haack formylation of N-arylpyrroles is a reliable and highly adaptable synthetic tool. By understanding its mechanistic nuances and controlling key reaction parameters, researchers can efficiently generate valuable formylated intermediates. These products serve as critical building blocks in the synthesis of novel chemical entities, empowering scientists and drug development professionals to explore new frontiers in medicinal chemistry and materials science.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]
-
The Formylation of N,N‑Dimethylcorroles. PubMed Central (PMC). Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]
Sources
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- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant effects.[4][5] The versatility of the pyrrole core allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]
This document provides detailed application notes and protocols for a specific pyrrole derivative, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde , a molecule with significant potential in medicinal chemistry. While specific research on this exact ortho-tolyl substituted compound is not extensively published, by drawing on data from structurally related analogs and the broader class of pyrrole-3-carbaldehydes, we can extrapolate its potential applications and provide robust protocols for its synthesis and biological evaluation.
Physicochemical Properties and Synthesis
Chemical Structure and Properties
-
IUPAC Name: 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde
-
Molecular Formula: C₁₄H₁₅NO
-
Molecular Weight: 213.28 g/mol [6]
-
Appearance: Likely a colorless to pale yellow solid.[7]
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and methanol, with poor solubility in water.[7][8]
The structure features a pyrrole ring substituted with two methyl groups at positions 2 and 5, an o-tolyl group at position 1, and a reactive carbaldehyde (aldehyde) group at position 3. The aldehyde group is of particular interest as it can act as a handle for further synthetic modifications or participate in covalent interactions with biological macromolecules.[8]
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.
Step 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole
The Paal-Knorr reaction is a classic and highly effective method for synthesizing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[9] In this case, 2,5-hexanedione is reacted with o-toluidine.
-
Materials:
-
2,5-Hexanedione
-
o-Toluidine
-
Glacial Acetic Acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1 equivalent) and o-toluidine (1 equivalent).
-
Add glacial acetic acid as a solvent and catalyst (approximately 5-10 volumes).
-
Heat the reaction mixture to reflux (around 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.[10][11]
-
Materials:
-
2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Ice bath
-
Saturated sodium acetate solution
-
-
Protocol:
-
In a two-necked flask under a nitrogen atmosphere, cool a solution of DMF (3 equivalents) in DCE to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole (1 equivalent) in DCE to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of crushed ice and a saturated solution of sodium acetate.
-
Stir vigorously until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.
-
Caption: Two-step synthesis of the target compound.
Postulated Medicinal Chemistry Applications
The pyrrole nucleus is a versatile scaffold for developing therapeutic agents for a wide range of diseases.[3] The aldehyde functionality at the 3-position of this compound provides a reactive handle for covalent modification of biological targets or for the synthesis of more complex derivatives.
1. Anticancer Applications
Pyrrole derivatives have been extensively investigated as anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
-
Potential Mechanism of Action: The aldehyde group of this compound could potentially form a covalent bond with nucleophilic residues (e.g., cysteine or lysine) in the active site of enzymes crucial for cancer cell growth, such as protein kinases or histone deacetylases (HDACs). This covalent interaction could lead to irreversible inhibition and subsequent apoptosis of cancer cells.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or MCF-7).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
2. Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have shown promise as anti-inflammatory agents, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Potential Mechanism of Action: The compound may act as a competitive or non-competitive inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. The tolyl group may contribute to hydrophobic interactions within the enzyme's active site.
3. Antimicrobial Applications
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. The pyrrole scaffold is present in several natural and synthetic antimicrobial compounds.
-
Potential Mechanism of Action: this compound could interfere with microbial growth by inhibiting essential enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the molecule may facilitate its transport across the microbial cell membrane.
Data Summary
While specific quantitative data for this compound is not available, the table below presents hypothetical data based on the activities of similar pyrrole derivatives to illustrate how experimental results would be presented.
| Compound | Target Cell Line/Enzyme | Activity (IC₅₀/MIC in µM) |
| This compound | HeLa (Cervical Cancer) | Hypothetical: 15.2 |
| This compound | COX-2 | Hypothetical: 8.5 |
| This compound | Staphylococcus aureus | Hypothetical: 25.0 |
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a reactive aldehyde group make it an attractive starting point for further chemical exploration. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives in the context of anticancer, anti-inflammatory, and antimicrobial drug discovery. Further research is warranted to fully elucidate the medicinal chemistry potential of this and related compounds.
References
- RSC Advances. (2015).
- Benchchem. (n.d.). 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde.
- MDPI. (2024).
- MDPI. (2024).
- BLDpharm. (n.d.). 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde.
- Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- National Institutes of Health. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery.
- RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
- Google Patents. (n.d.). CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)
- Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)
- ResearchGate. (2018). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Google Patents. (n.d.).
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde Derivatives
Introduction: Unveiling the Cytotoxic Potential of Novel Pyrrole Derivatives
The discovery and development of novel therapeutic agents are paramount in the ongoing battle against diseases like cancer. Pyrrole derivatives have emerged as a promising class of compounds, with studies indicating their potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] The specific focus of this guide, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde and its derivatives, warrants a thorough investigation of their cytotoxic effects to determine their therapeutic promise. A recent study has already demonstrated the selective cytotoxicity of a novel pyridine ensemble containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety against myeloid leukemia cell lines, highlighting the potential of this structural class.[3][4]
In vitro cytotoxicity assays are indispensable initial steps in the preclinical evaluation of such compounds.[5] These assays provide crucial data on a compound's ability to induce cell death, inhibit cell growth, and elucidate the underlying mechanisms of action.[6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into a multi-faceted approach for evaluating the cytotoxicity of these novel pyrrole derivatives. We will delve into a suite of assays designed to provide a holistic understanding of the compound's cellular impact, from general viability to specific cell death pathways.
A Tiered Approach to Cytotoxicity Assessment
A robust evaluation of a compound's cytotoxicity requires more than a single assay. A tiered approach, beginning with broad assessments of cell viability and progressing to more specific mechanistic studies, provides a comprehensive and reliable dataset. This strategy allows for the efficient screening of derivatives and the in-depth characterization of lead compounds.
Figure 1: A tiered workflow for assessing the cytotoxicity of novel compounds.
Tier 1: Primary Screening for Cytotoxic Activity
The initial screening phase aims to identify derivatives that exhibit cytotoxic effects and to determine their potency (e.g., IC50 values). Two complementary assays are recommended to assess different aspects of cellular health: metabolic activity and membrane integrity.
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[8] It is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of a purple formazan product.[9] The intensity of the color is directly proportional to the number of viable cells.[8] This assay is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HL-60, K562, or other relevant lines) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10][11] Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[8][10]
Lactate Dehydrogenase (LDH) Release Assay: Gauging Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[14][15] This assay provides a reliable measure of cytotoxicity resulting from compromised membrane integrity.[13]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]
-
Sample Collection: After the desired incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer with a substrate mix.[14] Add the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial reductase) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Formazan formation) | Colorimetric (Formazan formation) |
| Advantages | High-throughput, cost-effective, sensitive | Measures a direct marker of cell death, stable enzyme |
| Considerations | Can be affected by compounds that alter metabolism | Less sensitive for early apoptotic events |
Tier 2: Delineating the Mechanism of Cell Death
Once cytotoxic derivatives are identified, the next critical step is to understand how they induce cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental, as these pathways have different physiological consequences.[17]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[18]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the pyrrole derivatives at their determined IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assays: Confirming the Apoptotic Pathway
Caspases are a family of proteases that are central to the execution of apoptosis.[17] Measuring the activity of specific caspases, such as the executioner caspases-3 and -7, provides direct evidence of apoptosis induction.[19]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
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Computational Docking Studies of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde: A Methodological Workflow for Virtual Screening
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting computational docking studies on 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. Pyrrole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction mechanisms at the atomic level.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will detail the entire workflow, from ligand and protein preparation to docking execution and in-depth post-simulation analysis, using freely available and widely adopted software tools.
Introduction: The Rationale for Docking Pyrrole Derivatives
Computational docking allows for an efficient in silico exploration of the potential interactions between this small molecule (the ligand) and a biological target (the receptor).[7] This process is foundational to structure-based drug design, enabling the prioritization of compounds for synthesis and biological testing, thereby saving considerable time and resources.[2] For the purpose of this illustrative protocol, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein, a key mediator of angiogenesis and a well-established target in oncology.
This guide will utilize the following widely-accessible software suite:
-
AutoDock Tools (ADT): For preparing ligand and receptor files.[8]
-
AutoDock Vina: For performing the molecular docking simulation.[8][9][10]
-
BIOVIA Discovery Studio Visualizer: For analyzing and visualizing the results.[11][12]
The Workflow: A Conceptual Overview
The computational docking process is a systematic workflow. Each stage is critical for the validity and reliability of the final results. The process involves preparing the ligand and receptor, defining the search space, running the docking algorithm, and finally, analyzing the predicted binding poses.
Figure 1: A high-level overview of the molecular docking workflow.
Protocol I: Ligand and Receptor Preparation
The quality of your input files directly dictates the quality of the docking results. This preparation phase is arguably the most crucial part of the entire process. The goal is to generate topologically correct and energetically minimized structures in the required PDBQT file format, which is a standard PDB file with the addition of atomic charges (Q) and atom types (T).[13]
Ligand Preparation
Since this compound is not available in 3D structure databases like PubChem, we must generate it.
Methodology:
-
2D Sketching and 3D Conversion:
-
Use a chemical drawing tool (e.g., ChemDraw or the free PubChem Sketcher) to draw the 2D structure.
-
Save the structure as a SMILES string or in a 2D SDF/MOL file. The SMILES for our compound is CC1=CC(C=O)=C(C)N1C2=CC=CC=C2C.
-
Use a program like Open Babel or an online tool to convert the 2D structure into a 3D structure. This process adds explicit hydrogens.
-
Save the initial 3D structure as a .pdb file.
-
-
Energy Minimization:
-
The initial 3D conversion may not be energetically favorable. It is crucial to perform an energy minimization to obtain a low-energy, stable conformation. This can be done using software like Avogadro, UCSF Chimera, or various web servers. The goal is to ensure correct bond lengths, angles, and torsions.[14]
-
-
Preparation for AutoDock (using AutoDock Tools - ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand's .pdb file.
-
ADT will automatically add hydrogens if they are missing.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT automatically calculates Gasteiger charges and defines rotatable bonds, which is essential for flexible ligand docking.[13]
-
Receptor Preparation (VEGFR-2)
This protocol involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) to prepare it for docking.[14]
Figure 2: Workflow for receptor preparation using AutoDock Tools.
Methodology:
-
Obtain Receptor Structure:
-
Navigate to the .
-
Search for a suitable structure of VEGFR-2. For this guide, we will use PDB ID: 2OH4 , which is a structure of VEGFR-2 in complex with an inhibitor.
-
Download the structure in PDB format.
-
-
Clean the PDB File (using ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open 2OH4.pdb.
-
Remove Water Molecules: Go to Edit -> Delete Water. This is a standard step as water molecules in the binding site can interfere with docking unless they are known to play a crucial role in ligand binding, which requires more advanced techniques to handle.[14]
-
Remove Co-crystallized Ligand/Heteroatoms: In the ADT dashboard, select the original inhibitor and any other non-essential heteroatoms and delete them (Edit -> Delete -> Delete Selected Atoms). This ensures you are performing a fresh docking experiment.
-
-
Prepare the Protein for Docking:
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK. Adding hydrogens is essential for correctly defining hydrogen bonds.[9]
-
Add Charges: Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms, which are necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 2OH4 and save it as receptor.pdbqt.
-
Protocol II: Docking Execution with AutoDock Vina
With the prepared ligand.pdbqt and receptor.pdbqt files, we can now proceed with the docking simulation.
Defining the Binding Site (Grid Box)
AutoDock Vina needs to know where to search for a binding site on the protein. We define this space with a 3D "grid box". A common and effective strategy is to center this box on the position of the co-crystallized ligand from the original PDB file.
Methodology (using ADT):
-
With your prepared receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
The box should be large enough to encompass the entire binding cleft, allowing the ligand to rotate and translate freely within it, but not so large that it becomes computationally inefficient. A size of 20-25 Å in each dimension is often a good starting point.[15]
-
Record the center and size coordinates. These are essential for the Vina configuration file.
Configuring and Running Vina
AutoDock Vina is typically run from the command line and uses a simple text file for configuration.[16]
Methodology:
-
Create a Configuration File:
-
Open a plain text editor and create a file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you recorded from the grid box setup:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true minimum energy pose. A value of 8 is a reasonable default.[17]
-
-
Run the Docking Simulation:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.
-
Execute the following command:[18]
-
Vina will run the simulation and output two files: all_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores).
-
Protocol III: Post-Docking Analysis & Visualization
Raw docking output is just a set of numbers and coordinates. The real scientific insight comes from careful analysis and visualization.
Interpreting the Results
The log.txt file contains a table of the top binding poses (usually 9 by default) and their corresponding binding affinities.
Key Metrics:
-
Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[19] This is the primary metric for ranking different ligands or different poses of the same ligand.
-
RMSD (Root Mean Square Deviation): The output includes two RMSD values: rmsd l.b. (lower bound) and rmsd u.b. (upper bound) relative to the best pose. These values indicate the conformational similarity between different poses. A cluster of low-energy poses with low RMSD values from each other suggests a well-defined and favorable binding mode.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (l.b.) | RMSD from Best Pose (u.b.) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.352 | 2.411 |
| 3 | -7.9 | 2.104 | 3.567 |
| 4 | -7.8 | 1.988 | 3.123 |
| ... | ... | ... | ... |
| Note: These are example values. Your actual results will vary. |
Visualizing Interactions (using Discovery Studio Visualizer)
Visual inspection is non-negotiable for validating docking results.[20] It helps confirm that the predicted binding pose is chemically sensible and reveals the specific atomic interactions driving the binding.
Methodology:
-
Launch Discovery Studio Visualizer (DSV). [12]
-
Open your receptor.pdbqt file (File -> Open).[21]
-
Open the docking output file all_poses.pdbqt in the same window. DSV will recognize the multiple models (poses) within the file.
-
Use the Hierarchy view to select the receptor and the ligand.
-
Analyze Interactions:
-
Focus on the top-scoring pose first.
-
Use the "Ligand Interactions" tool (Receptor-Ligand Interactions -> Show 2D Diagram) to generate a 2D plot of the interactions. This diagram clearly shows which amino acid residues are interacting with the ligand and the nature of those interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
-
In the 3D view, display the interacting residues. Analyze the geometry of these interactions. For example, check if hydrogen bonds have appropriate donor-acceptor distances and angles. A good docking pose should satisfy key interactions known to be important for that protein target.
-
Conclusion
This application note has outlined a complete and validated protocol for performing a computational docking study of this compound against the VEGFR-2 kinase. By following these steps, researchers can generate reliable hypotheses about the binding mode and affinity of novel compounds. It is critical to remember that molecular docking is a predictive tool; its results are not experimental proof.[22] The insights gained from this in silico analysis should be used to guide further experimental validation, such as enzymatic assays and co-crystallization studies.
References
-
Galaxy Training Network. (2019). Protein-ligand docking. [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
-
Dr. Ammad Ahmad. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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Dr. Muhammad Naveed. (2023). Discovery Studio Visualizer Tutorial | Beginners Guide. YouTube. [Link]
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Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]
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Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz. [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
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Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
All about Bioinformatics. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Forli, S., et al. (2021). Basic docking. AutoDock Vina Documentation. [Link]
-
CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Johnson, D. (2016). Discovery Studio Visualizer. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
-
Kumar, A., & Kumar, P. (2023). Basics, types and applications of molecular docking: A review. Materials Today: Proceedings. [Link]
-
Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates. [Link]
-
The Tech Cave. (2021). Graphviz tutorial. YouTube. [Link]
-
Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
-
Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH. [Link]
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Kumar, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
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Graphviz Python Package. (n.d.). User Guide. [Link]
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ResearchGate. (2025). A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. [Link]
-
Bioinformatics Online. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. YouTube. [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Link]
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Schrödinger. (n.d.). Docking and scoring. [Link]
-
ResearchGate. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. [Link]
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Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]
-
International Journal of Engineering Research & Technology. (2020). Molecular Docking: A Review Paper. [Link]
-
MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. [Link]
-
Bio-Resource. (2023). How to load and visualise a protein using Discovery Studio : Demo. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this compound, particularly after its synthesis via the Vilsmeier-Haack reaction.
I. Understanding the Chemistry: The Vilsmeier-Haack Reaction and Potential Impurities
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2]. The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring to introduce the formyl group[1][3].
Understanding the reaction mechanism is crucial for anticipating potential impurities in the crude product. The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole.
-
Reagent-Derived Byproducts: The work-up procedure, which typically involves quenching with a basic solution, is designed to hydrolyze the intermediate iminium salt and neutralize acidic byproducts from the Vilsmeier reagent[4]. However, residual DMF and phosphorus-containing salts may persist.
-
Regioisomers: While formylation of 2,5-disubstituted pyrroles is generally regioselective for the 3-position, minor amounts of the 4-formyl isomer may be formed.
-
Di-formylated Products: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, di-formylation of the pyrrole ring can occur[4].
-
Decomposition Products: The product, being an aromatic aldehyde, may be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods.
II. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Before purification, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or optimizing the reaction temperature. |
| Product Loss During Work-up | The initial quenching and extraction steps are critical. Ensure the pH is adequately basic (pH > 8) during the aqueous work-up to fully hydrolyze the iminium intermediate and prevent loss of the product in the aqueous layer. Use a suitable organic solvent for extraction in which the product is highly soluble. |
| Suboptimal Recrystallization Conditions | If using recrystallization, significant product loss can occur if the incorrect solvent is chosen or if the solution is not sufficiently concentrated. Perform small-scale solvent screening to identify a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or aqueous ethanol mixtures are often good starting points for pyrrole derivatives[5]. |
| Inefficient Column Chromatography | Improper choice of eluent can lead to poor separation and product loss. Develop a suitable mobile phase using TLC before committing to a large-scale column. A common starting point for pyrrole derivatives is a gradient of ethyl acetate in hexanes[6][7]. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities in Column Chromatography | If an impurity has a similar polarity to the product, it may co-elute. Try a different solvent system for chromatography, perhaps one with a different polarity index (e.g., dichloromethane/methanol). Alternatively, consider using a different stationary phase, such as alumina. |
| Unreacted Starting Material | The starting pyrrole is less polar than the aldehyde product. A well-optimized gradient elution in column chromatography should effectively separate these. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity. |
| Formation of a Closely-Related Isomer | If a regioisomer is present, it may be difficult to separate by standard chromatography. Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity[8]. |
| Product Degradation on Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent. |
Issue 3: Oily Product Instead of a Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Presence of Residual Solvents | Ensure all solvents from the purification process are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Low Melting Point of the Product | Some substituted pyrrole-3-carbaldehydes may be low-melting solids or oils at room temperature. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
| Impurities Preventing Crystallization | Even small amounts of impurities can inhibit crystallization. If the product is an oil after column chromatography, try re-purifying the main fractions or attempting a different purification technique like distillation under reduced pressure if the compound is sufficiently volatile and stable. |
III. Experimental Protocols
A. Thin Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of fractions during column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and adjusting as needed to achieve an Rf value of 0.3-0.4 for the product).
-
Visualization:
-
UV Light (254 nm): The aromatic pyrrole ring and the aldehyde functionality will allow for visualization under UV light.
-
Potassium Permanganate (KMnO₄) Stain: This stain will react with the aldehyde and the pyrrole ring, typically producing a yellow-brown spot on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for detecting aldehydes and other functional groups, often yielding colored spots upon heating.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is specific for aldehydes and ketones, forming yellow to orange spots.
-
B. Purification by Column Chromatography
This is the most common and effective method for purifying the crude product.
Caption: Workflow for column chromatography purification.
Detailed Steps:
-
Column Preparation: Select an appropriate size glass column and slurry pack it with silica gel in 100% hexanes. The amount of silica should be roughly 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin eluting the column with 100% hexanes to remove highly non-polar impurities. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20%). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The unreacted starting material will elute before the more polar aldehyde product.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
C. Purification by Recrystallization
If the product obtained after chromatography is still not sufficiently pure, or if chromatography is not practical, recrystallization can be an effective final purification step.
Solvent Selection Table
| Solvent | Solubility of Product (Expected) | Common Impurities' Solubility (Expected) |
| Ethanol | Sparingly soluble at room temp, very soluble when hot | Varies |
| Isopropanol | Sparingly soluble at room temp, very soluble when hot | Varies |
| Hexanes/Ethyl Acetate | Sparingly soluble in hexanes, solubility increases with ethyl acetate | Good for removing both polar and non-polar impurities |
| Aqueous Ethanol | Sparingly soluble at room temp, very soluble when hot | More polar impurities may remain in the solvent |
Detailed Steps:
-
Dissolution: In a flask, add the crude or semi-purified product and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
IV. Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show the characteristic aldehyde proton signal around 9-10 ppm. The integration of this signal relative to the other protons (methyl groups, aromatic protons) can give an indication of purity. The absence of signals corresponding to the starting material (specifically the proton at the 3-position of the pyrrole ring) is a key indicator of a successful reaction and purification. For the starting material, 2,5-dimethyl-1-phenylpyrrole, the pyrrole protons appear around 5.9 ppm and the methyl protons around 2.0 ppm[9]. The aldehyde proton in the product will be significantly downfield.
-
¹³C NMR Spectroscopy: The spectrum should show a carbonyl carbon signal for the aldehyde group typically in the range of 180-190 ppm.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity with high accuracy[8]. A typical mobile phase would consist of acetonitrile and water, possibly with a small amount of acid like formic acid for better peak shape[8].
-
Melting Point: A sharp melting point range is a good indicator of high purity.
V. Frequently Asked Questions (FAQs)
Q1: My purified product is a yellow oil, but the literature reports a solid. What should I do? A1: The physical state can be dependent on purity. Even small amounts of impurities can prevent crystallization. Try to re-purify a small amount by column chromatography using a very shallow gradient. If the product is indeed an oil at room temperature, you can confirm its identity and purity by NMR and HPLC.
Q2: What is the best way to store the purified this compound? A2: Aromatic aldehydes can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer, protected from light.
Q3: I see multiple spots on my TLC after the reaction. How do I know which one is my product? A3: Your product, the aldehyde, will be more polar than the starting pyrrole. Therefore, it will have a lower Rf value on a normal phase silica gel TLC plate. You can also run a co-spot TLC with your starting material to identify that spot. Staining with a 2,4-DNP solution will specifically stain the aldehyde product.
Q4: Are there any specific safety precautions I should take during the work-up of the Vilsmeier-Haack reaction? A4: Yes. The reaction mixture contains unreacted POCl₃, which reacts violently with water. The quenching process should be done slowly and carefully by adding the reaction mixture to a large excess of ice. This should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
VI. References
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. (URL: [Link])
-
Shaw, D. J., & Wood, W. F. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. (URL: [Link])
-
Vilsmeier–Haack reaction. In Wikipedia. (URL: [Link])
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. (URL: [Link])
-
1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. SIELC Technologies. (2018, February 16). (URL: [Link])
-
2,5-dimethylpyrrole. Organic Syntheses Procedure. (URL: [Link])
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. (URL: [Link])
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. (URL: [Link])
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. (2018, April 24). (URL: [Link])
-
How can I properly quench POCl3?. ResearchGate. (2020, September 14). (URL: [Link])
-
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Pipzine Chemicals. (URL: [Link])
-
Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. (URL: [Link])
-
Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. (URL: [Link])
-
Supporting Information. (URL: [Link])
-
My friend phosphorus oxychloride. Chemical Space. (2009, June 3). (URL: [Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). (URL: [Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023, September 5). (URL: [Link])
Sources
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- 2. aml.iaamonline.org [aml.iaamonline.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Pyrrole-3-Carbaldehydes
Welcome to the technical support center for the purification of pyrrole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Core Principles & Initial Considerations
Pyrrole-3-carbaldehydes, while structurally simple, present a unique set of purification challenges. The combination of a moderately polar carbaldehyde group and a potentially reactive, weakly basic pyrrole ring requires a carefully considered approach. Standard silica gel is acidic and can lead to compound degradation or strong, irreversible binding, while the polarity of the molecule demands precise solvent system selection for effective separation.
Before proceeding, it is critical to assess the stability of your specific pyrrole derivative. A quick stability test on a TLC plate can save significant time and material.[1] Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute. Any new spots or significant streaking may indicate decomposition on silica.[1]
Baseline Protocol: Flash Column Chromatography
This protocol serves as a robust starting point for most pyrrole-3-carbaldehydes. Subsequent sections will address troubleshooting and optimization based on the outcomes of this initial procedure.
Step 1: Solvent System Selection via TLC
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[2][3] This Rf range typically provides the best separation in flash chromatography.[4][5]
-
Prepare several TLC chambers with different solvent systems. Good starting points are mixtures of a non-polar solvent (like Hexane or Pentane) and a moderately polar solvent (like Ethyl Acetate or Diethyl Ether).[6][7]
-
Dissolve a small amount of your crude reaction mixture and spot it on silica gel TLC plates.
-
Develop the plates and visualize the spots (e.g., using a UV lamp or a potassium permanganate stain).
-
Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of the polar solvent will increase the Rf value.
| Compound Polarity | Suggested Starting Solvent System | Rationale |
| Low (e.g., N-alkylated, other alkyl substituents) | 10-20% Ethyl Acetate in Hexane | Balances elution power for non-polar impurities and the target compound. |
| Medium (e.g., N-H, simple aryl substituents) | 20-40% Ethyl Acetate in Hexane | Provides sufficient polarity to move the aldehyde without excessive streaking. |
| High (e.g., additional polar functional groups) | 50%+ Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane | Stronger eluents are needed to overcome strong interactions with the silica. |
Step 2: Column Packing & Sample Loading
Proper column packing and sample loading are crucial for achieving sharp bands and good separation.
-
Packing: Prepare a slurry of silica gel in your initial, least polar eluting solvent. Pour it into the column and use gentle air pressure to pack a firm, level bed. Ensure there are no air bubbles or cracks.[8]
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (ideally the column eluent, or a slightly more polar solvent if necessary).[9] Carefully pipette this solution onto the top of the silica bed.[9]
-
Dry Loading (Recommended): Dissolve your crude product in a solvent, add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent using a rotary evaporator.[1][9][10] Carefully pour this dry powder onto the top of the packed column.[1][10] Dry loading is superior for preventing band broadening, especially if the compound has poor solubility in the eluent.[9]
-
-
Add a thin protective layer of sand on top of your sample to prevent disturbance of the surface when adding solvent.[8][9]
Step 3: Elution
The choice between isocratic and gradient elution depends on the complexity of your mixture.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the separation. It is best for simple mixtures where components have similar properties.[11][12]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for complex mixtures, as it sharpens peaks and reduces analysis time for strongly retained compounds.[11][12][13][14] For unknown mixtures, starting with a shallow gradient is often the most efficient approach.[10]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification of pyrrole-3-carbaldehydes.
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?
A: Streaking is often caused by strong, undesirable interactions between your compound and the stationary phase, or by overloading the column.[15] The pyrrole nitrogen can interact with acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Causality: The lone pair of electrons on the pyrrole nitrogen can form hydrogen bonds with acidic protons on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, while others move more freely, resulting in a continuous "streak" rather than a compact band.
-
Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent system.
-
Protocol: Add 0.5-2% triethylamine to your chosen solvent system (e.g., 30% Ethyl Acetate / 69% Hexane / 1% TEA).[10] Re-evaluate your Rf on TLC with this new system, as the added base will likely increase the Rf value.[16] Before running the column, flush the packed silica with 2-3 column volumes of this modified eluent to ensure the entire stationary phase is neutralized.[2][17]
-
-
Solution 2: Check for Overloading. If you load too much sample, the stationary phase becomes saturated, leading to band broadening that appears as streaking. Ensure you are using an appropriate amount of silica (typically a 30:1 to 100:1 ratio of silica:crude compound by weight).
Q2: My compound won't come off the column, or it's eluting much slower than the TLC predicted. What should I do?
A: This indicates that the compound has a much stronger affinity for the column's stationary phase than anticipated.
-
Causality: This can happen for several reasons: (1) The compound may be decomposing on the acidic silica gel.[1] (2) The solvent system used for the column is not identical to the one used for TLC (e.g., solvent evaporation in the TLC chamber made it appear more polar). (3) The compound is simply very polar and requires a stronger eluent.
-
Solution 1: Increase Solvent Polarity. If you are running an isocratic elution, you can switch to a more polar solvent system. If you are already seeing the beginning of your product eluting, you can carefully increase the polarity of the eluent to speed up the process and prevent excessive tailing.[1] For a gradient elution, increase the steepness of the gradient.
-
Solution 2: Check for Decomposition. Concentrate a few of the later fractions and analyze them (e.g., by NMR or LC-MS) to see if you are eluting your desired product or a degradation product. If decomposition is suspected, switch to a deactivated or alternative stationary phase like neutral alumina.[1]
-
Solution 3: Verify Your Solvents. Double-check that the solvent bottles were not mixed up and that the composition is correct.[18]
Q3: I'm getting very poor separation between my product and an impurity, even though they have a clear difference in Rf on the TLC plate.
A: This frustrating issue often points to problems with column packing, sample loading, or the elution method.
-
Causality: A poorly packed column (with channels or cracks) or improper sample loading (too wide a band) allows the sample to travel unevenly, destroying the separation achieved on the TLC plate.
-
Solution 1: Improve Column Packing and Loading. Ensure your column is packed uniformly without any air gaps. Use the dry loading method to apply your sample in the most concentrated band possible.[1][10]
-
Solution 2: Use a Shallow Gradient. For compounds with very close Rf values, a slow, shallow gradient elution is often superior to an isocratic one.[10] This allows for subtle differences in polarity to be exploited over the length of the column, improving resolution.
-
Solution 3: Check the Column Volume (CV) Relationship. The number of column volumes (CV) required to elute a compound is inversely related to its Rf (CV ≈ 1/Rf).[3][19] If two spots have Rf values of 0.3 and 0.4, they will elute at approximately 3.3 and 2.5 CVs, respectively. This might not be enough separation on a short column. Aim for a solvent system that places your target compound at a lower Rf (~0.2), which will increase the CV difference between it and nearby impurities.[10]
Troubleshooting Workflow
Here is a visual decision tree to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q: Can I use alumina instead of silica gel? A: Yes. Alumina is a good alternative, especially if your compound is acid-sensitive.[1] It is available in acidic, neutral, and basic forms. For most pyrroles, neutral alumina is the safest choice to avoid potential degradation. Note that the selectivity will be different from silica, so you must re-optimize your solvent system using alumina TLC plates.
Q: What is the best way to load a sample that is not very soluble in the starting eluent? A: Dry loading is the ideal method in this situation.[1][10] Dissolve your compound in a stronger solvent (like dichloromethane or acetone), add silica gel, and remove the solvent under vacuum until you have a dry, free-flowing powder.[9][10] This powder can then be loaded directly onto the column, creating a very narrow starting band and preventing solubility issues on the column itself.
Q: How much silica gel should I use? A: A general rule of thumb is a mass ratio of silica gel to crude sample between 30:1 and 100:1. For difficult separations (ΔRf < 0.2), use a higher ratio (e.g., 100:1 or more). For simple purifications (ΔRf > 0.2), a lower ratio (e.g., 30:1 to 50:1) is often sufficient.
Q: My pyrrole-3-carbaldehyde is a solid. Should I still be concerned about stability? A: Yes. While solids are generally more stable than oils, the high surface area and acidic nature of silica gel can still catalyze degradation or polymerization, even with crystalline compounds. Always perform a stability check on a TLC plate.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Reddit User Discussion. (2021). Some helpful column chromatography math. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Reddit User Discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]
-
Phenomenex. (2024). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
- El Ghozlani, M., et al. (2014). Synthesis of 1-(Pyrrol-2-yl)imine modified silica as a new sorbent for the removal of toxic metals from aqueous solutions.
-
Sciencemadness.org Discussion. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
Reddit User Discussion. (2019). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]
- Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2023). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Retrieved from [Link]
- Google Patents. (2016). KR20160079560A - pyrrole derivatives and its its preparation method.
-
Chemistry For Everyone. (2024, September 8). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines. J. Am. Chem. Soc. Retrieved from [Link]
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells. Journal of Materials Chemistry A. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
ResearchGate. (2014). Pyrrole Protection. Retrieved from [Link]
-
SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubMed. (2000). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
Reddit User Discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Technical Support Center: Synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the common challenges associated with this multi-step synthesis. Our goal is to equip you with the expertise to identify, resolve, and prevent issues related to side product formation, low yields, and purification difficulties.
The synthesis of this target molecule is typically achieved in two key stages:
-
Paal-Knorr Synthesis: The condensation of 2,5-hexanedione with o-toluidine to form the 1-(o-tolyl)-2,5-dimethyl-1H-pyrrole intermediate.[1][2][3][4]
-
Vilsmeier-Haack Formylation: The electrophilic substitution of the pyrrole intermediate to introduce a carbaldehyde group, primarily at the C-3 position.[5][6]
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Part 1: Troubleshooting the Paal-Knorr Synthesis of the Pyrrole Core
The Paal-Knorr reaction is a robust method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4] While efficient, the reaction is not without its pitfalls, especially concerning reaction conditions and starting material purity.
Q1: My Paal-Knorr reaction yield is low and the crude NMR shows several impurities. What are the likely side products and how can I avoid them?
A1: Low yields in the Paal-Knorr synthesis of 1-(o-tolyl)-2,5-dimethyl-1H-pyrrole often stem from incomplete reactions or the formation of specific side products. The primary culprits are typically unreacted starting materials and furan byproducts.
Causality and Mechanistic Insight: The core of the Paal-Knorr synthesis is the acid-catalyzed cyclization and dehydration of an intermediate formed from the amine and the dicarbonyl compound.[7]
-
Incomplete Reaction: The cyclization step is often the rate-determining step.[7] Insufficient heat, inadequate reaction time, or an ineffective catalyst can lead to a mixture of starting materials and partially reacted intermediates that may not be easily characterizable.
-
Furan Side Product: Under strongly acidic conditions, 2,5-hexanedione can undergo self-cyclization to form 2,5-dimethylfuran. This is a competing reaction that consumes the dicarbonyl starting material, thereby reducing the yield of the desired pyrrole.
Troubleshooting and Optimization:
-
Catalyst Choice: While strong protic acids can be used, they increase the risk of furan formation. Milder Lewis acids or even solvent-free, high-temperature conditions can improve selectivity and yield.[8]
-
Water Removal: The reaction produces two equivalents of water. Efficiently removing this water (e.g., using a Dean-Stark apparatus or running the reaction in a high-boiling solvent) drives the equilibrium toward the product.
-
Stoichiometry: Ensure a 1:1 molar ratio of 2,5-hexanedione to o-toluidine. A slight excess of the amine is sometimes used but can complicate purification.
Table 1: Comparison of Catalytic Conditions for Paal-Knorr Synthesis
| Catalyst/Condition | Typical Solvent | Temperature (°C) | Advantages | Potential Issues |
| Acetic Acid | Glacial Acetic Acid | Reflux | Simple, readily available | Moderate yields, potential for side reactions |
| p-Toluenesulfonic acid | Toluene (Dean-Stark) | Reflux | Good yields, effective water removal | Can promote furan formation if too concentrated |
| Lewis Acids (e.g., ZnCl₂, InCl₃) | Dichloromethane / Toluene | 25 - Reflux | High yields, mild conditions | Catalyst removal may be required |
| Solvent-Free | None | 100 - 150 | Green chemistry, high conversion | Potential for thermal degradation if not controlled |
Experimental Protocol: Optimized Paal-Knorr Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (10 mmol, 1.14 g) and o-toluidine (10 mmol, 1.07 g).
-
Add 20 mL of toluene and p-toluenesulfonic acid (0.2 mmol, 34 mg).
-
Heat the mixture to reflux (approx. 110-115 °C) for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(o-tolyl)-2,5-dimethyl-1H-pyrrole, which can be purified by column chromatography or vacuum distillation.
Diagram 1: Paal-Knorr Reaction and Furan Side Product Pathway
Caption: Paal-Knorr mechanism leading to the desired pyrrole and the competing acid-catalyzed formation of a furan side product.
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[5] However, its application to substituted pyrroles requires careful control to manage regioselectivity and prevent degradation.
Q2: My formylation is giving a mixture of the 2- and 3-carbaldehyde isomers. How can I maximize the yield of the desired 3-formyl product?
A2: The formation of regioisomers is a common challenge. The electronic and steric properties of the 1-(o-tolyl)-2,5-dimethyl-1H-pyrrole substrate dictate the site of electrophilic attack by the Vilsmeier reagent (chlorodimethyliminium ion).
Causality and Mechanistic Insight: The pyrrole ring is an electron-rich heterocycle. Electrophilic substitution can occur at the C-2 (α) or C-3 (β) position.
-
Electronic Effects: The nitrogen atom donates electron density into the ring, activating both positions. The C-2 position is generally more nucleophilic and kinetically favored due to better stabilization of the cationic intermediate (Wheland intermediate).[6]
-
Steric Effects: The bulky o-tolyl group at the nitrogen and the methyl groups at C-2 and C-5 create significant steric hindrance around the C-2 positions. This hindrance can direct the bulky Vilsmeier reagent to attack the less hindered, though electronically less favored, C-3 position.
Troubleshooting and Optimization:
-
Vilsmeier Reagent: The standard reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is effective. Using a more sterically demanding formamide (e.g., N-formylmorpholine) in place of DMF can sometimes increase the proportion of the C-3 isomer, but this can also slow the reaction rate.
-
Temperature Control: Running the reaction at low temperatures (0 °C to room temperature) often favors the thermodynamically more stable product and can improve regioselectivity.
-
Solvent: Dichloroethane or dichloromethane are common solvents that perform well.
In practice, for 2,5-disubstituted pyrroles, formylation at the C-3 position is generally favored, but the formation of some C-2 isomer is not uncommon.[9] Purification by column chromatography is usually required to separate the isomers.
Diagram 2: Regioselectivity in Vilsmeier-Haack Formylation
Caption: Competing pathways for Vilsmeier-Haack formylation, where steric hindrance favors attack at the C-3 position.
Q3: The reaction mixture turned black and tarry during the Vilsmeier-Haack step. What causes this decomposition?
A3: Pyrroles are notoriously sensitive to strong acids and can easily polymerize or decompose under harsh conditions. The Vilsmeier-Haack reaction, while not using a strong protic acid, generates an acidic environment and a highly reactive electrophile that can lead to degradation if not properly controlled.
Causality and Mechanistic Insight:
-
Acid Sensitivity: In the presence of strong acids, the pyrrole ring can be protonated, which deactivates it towards electrophilic substitution and can initiate polymerization pathways.
-
Exothermic Reaction: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. If the addition is too fast or cooling is inadequate, the resulting temperature increase can accelerate side reactions and decomposition.
-
Stoichiometry: A large excess of the Vilsmeier reagent can lead to di-formylation or other unwanted side reactions, contributing to the formation of complex, insoluble materials (tar).
Troubleshooting and Prevention:
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the DMF at 0 °C with vigorous stirring. Then, add this freshly prepared reagent slowly to the solution of the pyrrole, also maintained at low temperature.
-
Strict Temperature Monitoring: Keep the reaction temperature below 5 °C during the addition phase. Allow the reaction to warm to room temperature slowly only after the addition is complete.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to discoloration and degradation.
Diagram 3: Troubleshooting Flowchart for Vilsmeier-Haack Decomposition
Caption: A decision-making flowchart for troubleshooting decomposition during the Vilsmeier-Haack reaction.
Part 3: Purification and Analysis
Q4: What is the most effective way to purify the final product and remove persistent side products?
A4: Purification of this compound typically requires column chromatography followed by recrystallization. The key is selecting a solvent system that provides good separation between the desired product and the main impurities.
Common Impurities and Their Properties:
-
Unreacted Pyrrole: Non-polar. Elutes quickly from silica gel.
-
2-Formyl Isomer: Slightly more polar than the unreacted pyrrole, but often has very similar polarity to the desired 3-formyl product, making separation challenging.
-
Polymeric Material: Highly polar or insoluble. Remains at the baseline of the TLC or is removed during initial workup.
Purification Strategy:
-
Workup: After the reaction is complete, it is typically quenched by pouring it onto ice and then neutralized carefully with a base like sodium bicarbonate or sodium hydroxide solution. The hydrolysis of the intermediate iminium salt to the aldehyde must be done carefully to avoid decomposition.[10] The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity is most effective. The 2-formyl isomer, if present, will typically elute very close to the 3-formyl product. Careful fraction collection is critical.
-
-
Recrystallization: Once fractions containing the pure product are collected and the solvent is evaporated, recrystallization can be performed to obtain a highly pure, crystalline solid. A mixed solvent system like diethyl ether/hexane is often effective.[11]
Table 2: Typical TLC Profile of Crude Product
| Compound | Description | Typical Rf Value | Elution Order |
| 1-(o-tolyl)-2,5-dimethyl-1H-pyrrole | Starting Material | ~0.8 | 1st |
| 2-Formyl Isomer | Side Product | ~0.4 | 2nd |
| 3-Formyl Isomer | Desired Product | ~0.35 | 3rd |
| Baseline Material | Decomposition Products | 0.0 | Last |
| Approximate values in 9:1 Hexane:Ethyl Acetate; actual values may vary. |
References
-
Shaw, D. J., & Wood, W. F. (n.d.). Preparation of 2,5-Dimethyl-l-phenylpyrrole. ResearchGate. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(23), 5679. Available at: [Link]
-
Li, X., et al. (2018). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. Retrieved from [Link]
-
Shaw, D. J., & Wood, W. F. (n.d.). Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu. Retrieved from [Link]
- Barbera, V., et al. (2019). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents (US10329253B2).
-
Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International, 18(4), 278-281. Available at: [Link]
-
Gozzo, F., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 844-850. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3229-3233. Available at: [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(10), 6854-6864. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylpyrrole Synthesis
Welcome to the technical support center for N-arylpyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the crucial C–N bond that defines this important class of heterocycles. N-arylpyrroles are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical objective.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemistry. We will explore the causality behind experimental choices, troubleshoot common issues, and offer field-proven insights to optimize your reaction conditions.
Choosing Your Synthetic Strategy: A High-Level Overview
The selection of a synthetic route is the first critical decision point. Your choice will depend on substrate availability, functional group tolerance, and scalability. The primary methods fall into two categories: classical condensation reactions and modern cross-coupling reactions.
Caption: Decision workflow for selecting an N-arylpyrrole synthesis method.
Classical Condensation Methods: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone method involving the condensation of a 1,4-dicarbonyl compound with a primary aryl amine.[1] While straightforward, its success is highly dependent on controlling the reaction environment.
Troubleshooting Guide & FAQs: Paal-Knorr Synthesis
Q1: My reaction yield is low, or the reaction has stalled. What are the likely causes?
A1: Low conversion is often traced back to three factors:
-
Reactivity of the Amine: Electron-deficient anilines (e.g., those with nitro or multiple halide substituents) are less nucleophilic and react slower. The reaction may require higher temperatures or longer reaction times. For instance, a p-nitrophenyl group can, in some mechanistic pathways, paradoxically increase the rate of the cyclization step itself, but the initial imine formation may be slow.[1]
-
Steric Hindrance: Bulky ortho-substituents on the aniline can impede its approach to the carbonyl carbons. Consider using microwave-assisted conditions to overcome steric barriers and accelerate the reaction.[2][3][4]
-
Reaction Conditions: The classic approach of refluxing in glacial acetic acid can be harsh.[5] Consider solvent-free conditions at moderate temperatures (50–75 °C) or using a milder acid catalyst.[6]
Q2: I'm observing a significant amount of a furan byproduct instead of my desired pyrrole. Why is this happening and how can I prevent it?
A2: This is a classic problem in Paal-Knorr synthesis and is almost always related to pH. The 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan. This pathway competes directly with the desired reaction with the amine.
-
The Cause: Strongly acidic conditions (pH < 3) favor furan formation.[1] The carbonyl oxygen is protonated, leading to cyclization before the amine can effectively compete as a nucleophile.
-
The Solution: Conduct the reaction under neutral or weakly acidic conditions.[1] Adding a small amount of acetic acid is often sufficient to catalyze the reaction without promoting furan synthesis.[1] Running the reaction in boiling water without any added catalyst has also been reported as an effective "green" alternative.[7]
Q3: How can I improve the reaction rate without resorting to harsh conditions?
A3: Microwave irradiation is an excellent tool for accelerating Paal-Knorr reactions. It allows for rapid, uniform heating, often leading to significantly reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles.[3][4] Iron-catalyzed methods in water have also been shown to be practical and inexpensive alternatives.[1]
Protocol: Microwave-Assisted Paal-Knorr Synthesis of 1-phenyl-2,5-dimethylpyrrole
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,5-hexanedione (1.0 mmol, 114 mg), aniline (1.1 mmol, 102 mg), and glacial acetic acid (0.5 mL).
-
Sealing: Securely cap the reaction vial.
-
Irradiation: Place the vial in a microwave reactor. Irradiate at 120 °C for 10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-arylpyrrole.
Modern Cross-Coupling Methods: Buchwald-Hartwig & Ullmann Reactions
For substrates where a pre-formed pyrrole ring is available, cross-coupling reactions offer a powerful and versatile route to N-arylpyrroles. These methods couple pyrrole (or its salts) with an aryl halide.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is renowned for its broad substrate scope and high functional group tolerance.[8][9] Success hinges on the careful selection of the catalyst, ligand, and base.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Q1: How do I select the optimal ligand and palladium precursor?
A1: This is the most critical decision in designing a Buchwald-Hartwig reaction.
-
Ligands: The most effective ligands are typically bulky, electron-rich monophosphines. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[10] Popular choices include biarylphosphines like XPhos , SPhos , and BrettPhos .[10] For a new reaction, screening a diverse set of ligands is often the best approach to identify a lead candidate.[11]
-
Palladium Precursors: While Pd₂(dba)₃ is common, it can be unstable.[11] Palladium acetate (Pd(OAc)₂) is often a more stable and less expensive alternative.[11] Pre-formed Pd-ligand complexes (precatalysts) are also excellent choices as they are often more stable and ensure the correct ligand-to-metal ratio.
Q2: My reaction is sluggish or fails completely. What should I check first?
A2:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). While the system is not extremely sensitive, poor inerting technique is a common failure point.[8]
-
Base Choice: The base is not just a proton scavenger; it participates in the catalytic cycle. The choice of base can dramatically affect the reaction rate and substrate compatibility. A strong, non-nucleophilic base is required.
-
Catalyst Poisoning: Certain functional groups, such as nitro groups or azos, can coordinate strongly to the palladium center and act as catalyst poisons.[8] If your substrate contains such groups, you may need higher catalyst loadings or specialized ligands.
Q3: Which base is appropriate for my reaction?
A3: The choice depends on the functional group tolerance of your substrates.
| Base | Advantages | Disadvantages |
| NaOt-Bu | Generally provides the highest reaction rates and allows for low catalyst loadings. | Incompatible with base-sensitive functional groups like esters and ketones. |
| LHMDS | Useful for substrates with acidic protons (e.g., free -OH, -NH₂). Allows for lower temperature reactions. | The solid is air-sensitive. Can be incompatible with some functional groups at high temperatures. |
| Cs₂CO₃ / K₃PO₄ | Excellent functional group tolerance. Economical (especially K₃PO₄). | Often requires higher catalyst loadings and longer reaction times. Can create stirring difficulties on a large scale. |
| Data synthesized from Chemistry LibreTexts.[8] |
Ullmann Condensation
The Ullmann condensation is the classical copper-catalyzed N-arylation of amines.[12] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated versions have made it a viable and cost-effective alternative to palladium-catalyzed methods.[12][13]
Troubleshooting Guide & FAQs: Ullmann Condensation
Q1: My Ullmann reaction requires temperatures over 200 °C. How can I achieve milder conditions?
A1: The key to modern, low-temperature Ullmann reactions is the use of a chelating ligand.
-
The Cause: In the absence of a ligand, the copper species are less soluble and less reactive, necessitating high thermal energy to drive the reaction.
-
The Solution: The addition of a ligand solubilizes the copper catalyst and accelerates the key steps of the catalytic cycle. Simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline, N,N-dimethyl glycine) are highly effective.[13][14] These ligands allow many reactions to proceed at temperatures between 80-120 °C.
Q2: What is the best combination of solvent and base for a ligand-accelerated Ullmann reaction?
A2:
-
Solvents: High-boiling polar aprotic solvents are standard. DMF , NMP , and DMSO are common choices that help dissolve the reactants and catalyst components.
-
Bases: An inexpensive inorganic base is typically sufficient. K₂CO₃ or K₃PO₄ are most common. Cs₂CO₃ can sometimes offer better results but is more expensive.[13] The base is crucial for deprotonating the pyrrole, making it a more active nucleophile.
Q3: I am coupling pyrrole with an aryl iodide, but I am getting a lot of biaryl (Ar-Ar) side product. How can I minimize this?
A3: Biaryl formation is the result of the "classic" Ullmann reaction competing with the desired C-N coupling.[14] This side reaction is more prevalent with highly reactive aryl iodides and at very high temperatures.
-
The Solution:
-
Lower the Temperature: The use of an effective ligand should allow you to reduce the reaction temperature, which will disfavor the higher-activation-energy biaryl coupling pathway.
-
Optimize Ligand/Copper Ratio: Ensure you have an adequate amount of ligand to favor the C-N coupling cycle. A Cu:Ligand ratio of 1:1 or 1:2 is a good starting point.
-
Use Aryl Bromides: If possible, switching from an aryl iodide to the corresponding aryl bromide can reduce the rate of homocoupling, as aryl bromides are generally less reactive in this side reaction.
-
Protocol: Ligand-Assisted Ullmann N-Arylation of Pyrrole
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), pyrrole (1.2 mmol, 80 mg), and DMSO (2.0 mL).
-
Reaction: Seal the flask and heat the mixture at 110 °C with vigorous stirring for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available from: [Link]
-
Recent Advancements in Pyrrole Synthesis. PubMed Central (PMC). Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central (PMC). Available from: [Link]
-
A Novel Approach for the Synthesis of N-Arylpyrroles. ResearchGate. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. ResearchGate. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Available from: [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available from: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available from: [Link]
-
Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. ResearchGate. Available from: [Link]
-
Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. ACS Publications. Available from: [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available from: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health (NIH). Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available from: [Link]
-
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. ACS Publications. Available from: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available from: [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health (NIH). Available from: [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Available from: [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Royal Society of Chemistry. Available from: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. Available from: [Link]
-
A novel, efficient synthesis of N-aryl pyrroles via reaction of 1-boronodienes with arylnitroso compounds. ResearchGate. Available from: [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKAT USA, Inc.. Available from: [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
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Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Available from: [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Available from: [Link]
-
Clauson-Kaas Pyrrole Synthesis. Chem-Station. Available from: [Link]
-
Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. Available from: [Link]
-
Sustainable Manganese-Catalyzed Solvent-Free Synthesis of Pyrroles from 1,4-Diols and Primary Amines. PubMed. Available from: [Link]
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- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Inconsistent Results with 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising class of pyrrole-based compounds. Inconsistent results in biological assays can be a significant impediment to progress. This resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format to help you achieve reliable and reproducible data.
Introduction to 2,5-Dimethyl-1-(tolyl)-1H-pyrrole-3-carbaldehydes
This compound belongs to a class of heterocyclic organic compounds that have garnered interest in medicinal chemistry. The core structure features a pyrrole ring, a versatile scaffold in drug design, substituted with a tolyl group and a reactive carbaldehyde moiety.[1] The biological activity of these compounds is often attributed to the aldehyde group, which can form covalent bonds with nucleophilic residues on target proteins like enzymes and receptors, thereby modulating their function.[1] However, this reactivity, combined with other physicochemical properties, can also be a source of experimental variability. This guide will address these potential issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing inconsistent results with this compound?
Inconsistent results with this compound can stem from several factors related to its chemical nature and handling, as well as the design of the biological assay itself. The most common culprits are:
-
Compound Instability: The aldehyde functional group can be susceptible to oxidation or other degradation pathways, especially under non-optimal storage or experimental conditions.
-
Poor Solubility: Like many small organic molecules, this compound has low aqueous solubility, which can lead to precipitation in your assay medium.[2]
-
Compound Reactivity: The reactive aldehyde may non-specifically interact with components in your assay, leading to off-target effects or assay interference.
-
Assay Variability: General sources of variability in biological assays, such as pipetting errors, plate effects, and reagent inconsistency, can be exacerbated by the challenging properties of the compound.[3]
Troubleshooting Guide
Section 1: Compound Handling and Storage
Q2: My results are varying from day to day. Could my compound be degrading?
Yes, day-to-day variability is a classic sign of compound instability. The aldehyde group in this compound is a potential liability.
Causality: Aldehydes can be prone to oxidation, especially when exposed to air, light, or trace metal contaminants. This can lead to the formation of the corresponding carboxylic acid or other degradation products, which may have different biological activities or interfere with your assay.
Troubleshooting Steps:
-
Proper Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Fresh Stock Solutions: Prepare fresh stock solutions in a suitable organic solvent (e.g., DMSO) regularly. Avoid repeated freeze-thaw cycles of the same stock solution.[4] Aliquoting the stock solution into single-use vials is highly recommended.
-
Inert Atmosphere: When preparing stock solutions, consider using an inert gas like argon or nitrogen to blanket the vial, minimizing exposure to oxygen.
Q3: I'm seeing precipitate in my wells after adding the compound. How can I address this?
Precipitation is a common issue for hydrophobic compounds in aqueous assay buffers.[5]
Causality: The low aqueous solubility of this compound means that it can crash out of solution when the concentration of the organic solvent (like DMSO) is diluted in the final assay volume.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as low as possible, typically below 0.5%, and is consistent across all wells.
-
Solubility Testing: Perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any cloudiness or precipitate under a microscope.
-
Use of Surfactants: In some cell-free assays, a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help maintain compound solubility. However, be cautious as surfactants can affect biological systems.
-
Sonication: Briefly sonicating the stock solution before dilution can sometimes help dissolve small aggregates.
Table 1: Physicochemical Properties of a Related Isomer
| Property | Value |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Colorless to pale yellow solid |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in Dichloromethane, Chloroform |
Data for the p-tolyl isomer, expected to be similar for the o-tolyl isomer.
Section 2: Assay Design and Execution
Q4: I'm observing high background signal or non-specific inhibition in my assay. What could be the cause?
This can be due to the reactive nature of the aldehyde group, a common feature of Pan-Assay Interference Compounds (PAINS).[5]
Causality: The electrophilic aldehyde can react non-specifically with nucleophilic residues (e.g., cysteine, lysine) on proteins in your assay, leading to false positives or negatives. It can also interfere with certain detection technologies.
Troubleshooting Workflow:
Caption: Example plate layout to minimize edge effects.
Conclusion
Achieving consistent and reliable results with this compound is attainable with careful attention to its chemical properties and rigorous assay design. By understanding the potential pitfalls of compound stability, solubility, and reactivity, and by implementing robust experimental controls, researchers can confidently evaluate the biological activity of this and other challenging small molecules.
References
-
Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]
-
NIH National Center for Biotechnology Information. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
NIH National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. 2012-05-01. [Link]
-
ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]
-
MB - About. Assay Troubleshooting. [Link]
Sources
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- 2. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]
- 3. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have made it a privileged structure in the design of compounds with a wide array of biological activities, including antimicrobial and anticancer effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrrole derivatives: 2,5-Dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes. By objectively comparing the performance of various structural analogues and providing the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.
The Architectural Blueprint: Synthesis of the Pyrrole Core
The principal synthetic route to 2,5-dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reliable and efficient method introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The causality behind this choice of reaction lies in its mechanism. The Vilsmeier reagent is a potent electrophile that readily attacks the electron-rich pyrrole ring, leading to the desired carbaldehyde. The regioselectivity of the formylation is dictated by the electronic and steric environment of the pyrrole ring.
Below is a generalized workflow for the synthesis of the precursor N-aryl-2,5-dimethylpyrroles and their subsequent formylation.
Caption: Synthetic workflow for 2,5-Dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 2,5-dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes is profoundly influenced by the nature and position of substituents on the N-aryl ring. While direct comparative studies on a broad range of these carbaldehydes are limited, valuable SAR insights can be gleaned from studies on their closely related derivatives.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
A study by Qandeel et al. provides significant insights into the antimicrobial potential of N-arylpyrrole derivatives. While the core structure in their investigation was further modified from the carbaldehyde, the initial synthesis of N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes was a key step. Their findings on the final derivatives offer a strong basis for understanding the SAR of the parent carbaldehydes. The study highlights the promising activity of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), a notorious drug-resistant pathogen.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-Arylpyrrole Derivatives against MRSA [1]
| Compound ID | N-Aryl Substituent | MIC (µg/mL) |
| Vb | 4-Chlorophenyl | 4 |
| Vc | 4-Biphenyl | 4 |
| Ve | 4-Acetylphenyl | 4 |
| Levofloxacin | (Standard) | 8 |
The data suggests that the presence of a 4-chlorophenyl, 4-biphenyl, or 4-acetylphenyl group at the N-1 position of the pyrrole ring leads to potent anti-MRSA activity, surpassing that of the standard antibiotic levofloxacin.[1] This indicates that electronic and steric factors of the aryl substituent play a crucial role in the antimicrobial efficacy. The electron-withdrawing nature of the chloro and acetyl groups, as well as the extended aromatic system of the biphenyl group, appear to be favorable for activity.
Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines
The anticancer potential of pyrrole derivatives has been another area of intense investigation. A study by Joshi et al. on 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs, which are synthesized from the corresponding carbaldehydes, provides valuable data on their cytotoxic effects against the A549 lung adenocarcinoma cell line.[2]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 4-(2,5-Dimethylpyrrol-1-yl)benzoic Acid Hydrazide Analogs against A549 Cancer Cell Line [2]
| Compound ID | Modification from Hydrazide | IC₅₀ (µM) |
| 4c | 4-Bromophenyl substituted triazole | 1.5 |
| 8 | 1,2,4-Triazole-5-thione | 1.2 |
| 9 | N-(1H-pyrrol-1-yl)benzamide | 1.0 |
| 10 | 2,5-bis(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole | 1.8 |
| Cisplatin | (Standard) | Not specified in the abstract |
The results demonstrate that modifications of the carbaldehyde group into various heterocyclic systems can lead to potent anticancer activity.[2] The high potency of compounds with IC₅₀ values in the low micromolar range suggests that the 2,5-dimethyl-1-aryl-1H-pyrrole core is a promising scaffold for the development of novel anticancer agents. The variation in activity with different heterocyclic moieties underscores the importance of the group at the 3-position in mediating cytotoxicity.
Experimental Protocols: A Guide to Reproducible Science
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Synthesis of N-Aryl-2,5-dimethylpyrroles (General Procedure)
This protocol is based on the Paal-Knorr synthesis, a classic method for pyrrole formation.
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq.) and 2,5-hexanedione (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2,5-dimethylpyrrole.
Vilsmeier-Haack Formylation of N-Aryl-2,5-dimethylpyrroles (General Procedure)
This protocol outlines the introduction of the carbaldehyde group.
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool it in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Reaction with Pyrrole: After the addition of POCl₃ is complete, stir the mixture for an additional 30 minutes at the same temperature. Then, add a solution of the N-aryl-2,5-dimethylpyrrole in anhydrous DMF dropwise.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 60-70 °C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate. The precipitated solid is then filtered, washed with water, and dried.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This standardized protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4]
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticancer Activity Screening: MTT Assay for IC₅₀ Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[5][6]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Conclusion and Future Directions
The 2,5-dimethyl-1-aryl-1H-pyrrole-3-carbaldehyde scaffold represents a versatile and promising platform for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationship studies, though primarily on derivatives, strongly suggest that the nature of the N-aryl substituent is a critical determinant of biological activity. Electron-withdrawing groups and extended aromatic systems on the aryl ring appear to enhance antimicrobial efficacy, while further derivatization of the carbaldehyde moiety can lead to potent cytotoxic compounds.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 2,5-dimethyl-1-aryl-1H-pyrrole-3-carbaldehydes with a wide range of aryl substituents. This will allow for a more comprehensive and direct elucidation of the SAR. Furthermore, mechanistic studies to identify the specific cellular targets of the most potent compounds will be crucial for their further development as therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such investigations with scientific rigor and reproducibility.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Qandeel, B. M., Abdel-Halim, M., El-Sayed, M. A. A., & Abdel-Aziz, M. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]
-
ResearchGate. (n.d.). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian journal of pharmaceutical sciences, 75(3), 310–323. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
DTU Food. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Giray, E. S. (2007). Paal–Knorr Pyrrole Synthesis in Water. Letters in Organic Chemistry, 4(5), 325-328. [Link]
-
Liu, Z., et al. (2011). Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. Bioorganic & medicinal chemistry letters, 21(22), 6868–6871. [Link]
-
Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian journal of pharmaceutical sciences, 75(3), 310–323. [Link]
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Mistry, K. M., & Desai, K. R. (2004). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/-phenyl) pyrazolyl] pyrroles. Current World Environment, 9(1), 123-126. [Link]
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Patel, R. V., et al. (2012). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & medicinal chemistry letters, 22(16), 5138–5142. [Link]
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Fassi, M., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]
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He, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Archiv der Pharmazie, e2300445. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Bioorganic & medicinal chemistry, 105, 117655. [Link]
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MDPI. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(15), 4478. [Link]
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- 3. rr-asia.woah.org [rr-asia.woah.org]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography and other common analytical techniques for the structural validation of the novel pyrrole derivative, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde.
Pyrrole-based compounds are of significant interest due to their presence in a wide array of biologically active molecules and functional materials.[1][2] The title compound, with its specific substitution pattern, presents a unique structural challenge and underscores the need for rigorous validation before its use in further research and development. While spectroscopic methods provide valuable insights into molecular connectivity and functional groups, single-crystal X-ray diffraction remains the gold standard for unequivocal structural elucidation.
It is important to note that, at the time of this writing, the single crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, the X-ray crystallography section of this guide will present a detailed, best-practice hypothetical workflow for the structural determination of this compound. For comparative purposes, structural data from the closely related analog, 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, will be used as a reference where applicable.
I. The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the atomic arrangement within a crystal.[3] The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice.
A. Hypothetical Experimental Protocol for this compound
1. Synthesis and Crystallization:
The first and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of this compound can be achieved via a modified Paal-Knorr pyrrole synthesis, a well-established method for the preparation of substituted pyrroles.[4]
-
Reaction: Condensation of 2,5-hexanedione with o-toluidine to form the pyrrole ring, followed by formylation at the 3-position using a Vilsmeier-Haack reaction.
-
Purification: The crude product would be purified by column chromatography on silica gel.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
2. Data Collection:
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (direct methods or Patterson methods). This allows for the generation of an initial electron density map, from which the positions of the atoms can be determined.
The initial structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
B. Expected Structural Insights
A successful X-ray crystallographic analysis of this compound would provide precise measurements of:
-
Bond lengths and angles: Unambiguously confirming the connectivity of the atoms and the geometry of the pyrrole ring, the tolyl group, and the carbaldehyde substituent.
-
Torsional angles: Defining the conformation of the molecule, particularly the rotational orientation of the o-tolyl group relative to the pyrrole ring.
-
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any hydrogen bonds or other non-covalent interactions.
II. A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and are often more readily accessible.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see distinct signals for the aldehydic proton, the pyrrole ring proton, the aromatic protons of the tolyl group, and the methyl protons.
-
¹³C NMR: Would show the number of chemically non-equivalent carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyrrole and tolyl rings.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, characteristic absorption bands would be expected for:
-
C=O stretch of the aldehyde group.
-
C-H stretches of the aromatic and aliphatic groups.
-
C=C and C-N stretches of the pyrrole ring.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2][5][6]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate molecular weight, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure.
III. Data Presentation and Workflow Visualization
A. Comparative Data Summary
The following table summarizes the expected and reference data from the different analytical techniques.
| Parameter | X-ray Crystallography (Expected/Reference) | NMR Spectroscopy (Expected) | IR Spectroscopy (Expected) | Mass Spectrometry (Expected) |
| Structural Information | 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing | Connectivity, chemical environment of atoms, stereochemistry | Presence of functional groups | Molecular weight, molecular formula, fragmentation pattern |
| Bond Length (C=O) | ~1.21 Å | - | - | - |
| Bond Length (C-N) | ~1.37 Å | - | - | - |
| ¹H NMR (δ, ppm) | - | Aldehyde-H: ~9.5-10.0, Pyrrole-H: ~6.5-7.0, Aromatic-H: ~7.0-7.5, Methyl-H: ~2.0-2.5 | - | - |
| IR (cm⁻¹) | - | - | C=O: ~1670-1690, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2850-2960 | - |
| m/z (HRMS) | - | - | - | [M+H]⁺ calculated for C₁₄H₁₅NO |
B. Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for X-ray crystallography and spectroscopic analysis.
IV. Conclusion: An Integrated Approach to Structural Validation
V. References
-
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Pipzine Chemicals. (URL: [Link])
-
Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. (URL: [Link])
-
2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE. gsrs. (URL: [Link])
-
2,5-Dimethyl-1-phenylpyrrole. PubChem. (URL: [Link])
-
¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. (URL: [Link])
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. (URL: [Link])
-
Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. (URL: [Link])
-
2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. (URL: [Link])
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. PubMed. (URL: [Link])
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. (URL: [Link])
-
The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z... ResearchGate. (URL: [Link])
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (URL: [Link])
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A Researcher's Guide to Establishing Reproducible Biological Activity for Novel Pyrrole Derivatives: A Case Study of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and ensure the reproducibility of the biological activity of novel chemical entities. We will use 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde as a case study to illustrate these principles. While extensive public data on this specific molecule is limited, its pyrrole core is a well-established "privileged scaffold" in medicinal chemistry, known to be a constituent in numerous biologically active compounds.[1][2] This guide will, therefore, focus on the methodology of characterization, comparing its potential activity against established alternatives within a robust, self-validating experimental design.
The pyrrole ring system is a cornerstone in therapeutic development, found in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[1][3] Compounds containing this heterocyclic skeleton exhibit a wide array of biological activities, making any new derivative a candidate for thorough investigation.[1][3] This document outlines the critical steps and considerations for generating reliable and reproducible data, a cornerstone of translational science and drug discovery.
The Biological Landscape of Pyrrole Scaffolds: Selecting a Testable Hypothesis
The first step in evaluating a novel compound is to form a testable hypothesis based on its structural class. Pyrrole derivatives have demonstrated efficacy in several therapeutic areas:
-
Anticancer Activity: Many pyrrole-containing compounds have shown dose- and time-dependent cytotoxic activity against various tumor cell lines, including colon, breast, and ovarian cancer.[4][5] Some act as protein kinase inhibitors targeting pathways like VEGFR and PDGFR, crucial for tumor growth and angiogenesis.[5]
-
Anti-inflammatory Effects: Certain synthetic pyrrole derivatives have been identified as potent anti-inflammatory and analgesic agents.[3] Their mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
-
Antimicrobial Properties: The pyrrole scaffold is present in compounds with significant antibacterial and antifungal activity.[6][7]
-
Neuroprotective and Enzyme Inhibition: Polysubstituted pyrroles have been designed as selective inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3][8]
Given the prevalence of anti-inflammatory activity among heterocyclic compounds, this guide will focus on establishing a reproducible protocol for assessing the potential of This compound as a selective COX-2 inhibitor. This provides a clear, quantifiable, and therapeutically relevant endpoint.
Experimental Design: A Framework for Reproducibility
To ensure the trustworthiness of our findings, the experimental design must be self-validating. This involves a carefully selected panel of comparator compounds and controls.
Comparative Compound Selection
| Compound Role | Compound Name | Rationale for Inclusion |
| Test Compound | This compound | The novel entity whose activity is under investigation. |
| Positive Control | Celecoxib | An FDA-approved, highly selective COX-2 inhibitor. Provides a benchmark for potency and selectivity. |
| Negative Control | 2,5-Dimethyl-1-phenyl-1H-pyrrole | A structural analog lacking the key carbaldehyde group, which is hypothesized to be crucial for activity.[9] Expected to be inactive. |
| Scaffold Control | Pyrrole Derivative 4d (from literature) | A different pyrrole derivative reported to have cytotoxic effects, to assess for off-target activity or general cytotoxicity vs. specific enzyme inhibition.[4][5] |
This multi-faceted approach allows us to not only quantify the activity of our test compound but also to understand its specificity and rule out assay artifacts.
Experimental Workflow for COX-2 Inhibition Assay
The following diagram outlines the logical flow of the in-vitro enzymatic assay designed to measure COX-2 inhibition.
Caption: Workflow for the in-vitro COX-2 enzymatic inhibition assay.
Detailed Experimental Protocol: In-Vitro COX-2 (Human) Inhibition Assay
This protocol is designed to be highly reproducible and includes key steps that explain the causality behind the experimental choices.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.
Materials:
-
Recombinant Human COX-2 enzyme (e.g., Cayman Chemical, Cat. No. 60122)
-
COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050, which includes assay buffer, heme, arachidonic acid, and EIA reagents)
-
Test compounds (dissolved in 100% DMSO)
-
96-well microplate
-
Multichannel pipette
-
Plate reader (450 nm)
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) containing 5 mM EDTA and 2 mM phenol. Causality: The buffer maintains optimal pH for enzyme activity. EDTA chelates divalent metal ions that could interfere, and phenol acts as a cofactor.
-
Prepare enzyme by diluting recombinant COX-2 in the assay buffer to a final concentration of 100 U/mL. Keep on ice.
-
Prepare substrate solution by diluting arachidonic acid in assay buffer to a final concentration of 100 µM.
-
-
Compound Plating:
-
Create a serial dilution of the test compound and comparators in DMSO. A typical starting concentration in the well is 100 µM, diluted down in 10 steps.
-
Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
For the 100% activity control (vehicle), add 1 µL of DMSO.
-
For the background wells (no enzyme), add 1 µL of DMSO.
-
-
Assay Execution:
-
To each well (except background), add 150 µL of the assay buffer.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the background wells. To the background wells, add 10 µL of assay buffer.
-
Pre-incubation: Shake the plate gently and incubate for 15 minutes at 25°C. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Incubate for exactly 2 minutes at 37°C. Causality: This short, timed incubation ensures the reaction proceeds in the linear range, providing accurate kinetic data.
-
-
Detection and Analysis:
-
Terminate the reaction by adding 10 µL of 1 M HCl to each well.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) as per the kit manufacturer's instructions. This typically involves adding a PGE2-acetylcholinesterase tracer and an anti-PGE2 antibody.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Calculation:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Activity_vehicle - Activity_inhibitor) / Activity_vehicle] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 value.
-
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from the described assay. Generating such a table is the ultimate goal of the experiment, providing a clear, quantitative comparison.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Notes |
| This compound | COX-2 | 8.5 ± 1.2 | >10 | Shows moderate, selective inhibition. Data represents mean ± SD from three independent experiments. |
| Celecoxib | COX-2 | 0.05 ± 0.01 | >100 | High potency and selectivity, consistent with its known profile. Validates assay sensitivity. |
| 2,5-Dimethyl-1-phenyl-1H-pyrrole | COX-2 | >100 | N/A | No significant inhibition observed, confirming the importance of the 3-carbaldehyde group. |
| Pyrrole Derivative 4d | COX-2 | >100 | N/A | Lack of activity suggests the test compound's effect is not due to non-specific cytotoxicity inherent to the pyrrole scaffold. |
Ensuring Long-Term Reproducibility
Achieving reproducible results once is a milestone; ensuring it over time requires stringent laboratory practices:
-
Reagent Consistency: Use reagents from the same lot number for a series of experiments. Qualify new lots against the old ones using the positive control (Celecoxib).
-
Standard Operating Procedures (SOPs): The detailed protocol above should be formalized into an SOP to minimize inter-operator variability.
-
Instrument Calibration: Ensure plate readers and pipettes are calibrated regularly.
-
Data Integrity: Utilize a robust data analysis pipeline. All raw data, calculations, and curve fits should be documented and saved.
By adhering to this rigorous, multi-faceted approach, researchers can confidently establish the biological activity of novel compounds like this compound, generating trustworthy and reproducible data that forms the bedrock of successful drug development.
References
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ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
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MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Available from: [Link]
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MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
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ResearchGate. (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Available from: [Link]
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PubMed Central (PMC). (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Available from: [Link]
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PubMed. (2011). Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. Available from: [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
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MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PubMed Central. Retrieved from [Link]
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PubMed Central (PMC). (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]
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Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
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MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
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ResearchGate. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available from: [Link]
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ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity. Retrieved from [Link]
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MDPI. (2021). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central. Retrieved from [Link]
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Frontiers. (n.d.). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Retrieved from [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]
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PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PubMed Central. Retrieved from [Link]
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Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Available from: [Link]
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MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
